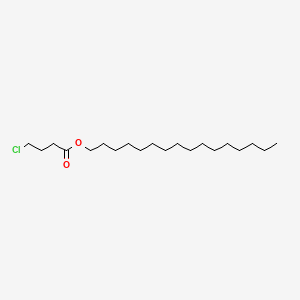
Hexadecyl 4-chlorobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl 4-chlorobutyrate is an organic compound with the molecular formula C({20})H({39})ClO(_{2}) It is an ester formed from hexadecanol and 4-chlorobutyric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl 4-chlorobutyrate can be synthesized through esterification. The typical method involves the reaction of hexadecanol with 4-chlorobutyric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more environmentally friendly by reducing the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions: Hexadecyl 4-chlorobutyrate can undergo several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce hexadecanol and 4-chlorobutyric acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH(_{4})).
Substitution: The chlorine atom in the 4-chlorobutyrate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH(_{4})) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Hydrolysis: Hexadecanol and 4-chlorobutyric acid.
Reduction: Hexadecyl alcohol and butanol.
Substitution: Various substituted butyrates depending on the nucleophile used.
Scientific Research Applications
Hexadecyl 4-chlorobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound can be used in the study of lipid metabolism and the role of esters in biological systems.
Industry: Used in the production of surfactants and emulsifiers, which are important in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism by which hexadecyl 4-chlorobutyrate exerts its effects depends on the specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways such as hydrolysis, reduction, or substitution. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing the breakdown and synthesis of fatty acids and esters.
Comparison with Similar Compounds
Hexadecyl 4-chlorobutyrate can be compared with other similar compounds such as:
Hexadecyl acetate: Another ester with similar physical properties but different reactivity due to the absence of a chlorine atom.
Hexadecyl butyrate: Lacks the chlorine atom, making it less reactive in substitution reactions.
Hexadecyl 4-bromobutyrate: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
This compound is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions, making it a versatile compound for various applications.
Properties
CAS No. |
68516-31-4 |
|---|---|
Molecular Formula |
C20H39ClO2 |
Molecular Weight |
347.0 g/mol |
IUPAC Name |
hexadecyl 4-chlorobutanoate |
InChI |
InChI=1S/C20H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-23-20(22)17-16-18-21/h2-19H2,1H3 |
InChI Key |
AIPUZHUOTILFRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















